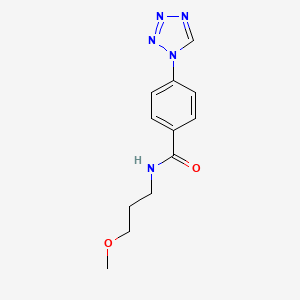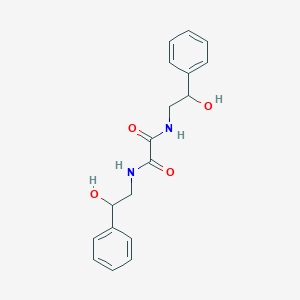
3-(2-furyl)-1-(2-furylmethoxy)-2(1H)-quinoxalinone 4-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-furyl)-1-(2-furylmethoxy)-2(1H)-quinoxalinone 4-oxide is a synthetic compound that has been extensively studied in scientific research. It is commonly referred to as FG-7142 and is known to have a variety of biochemical and physiological effects.
Scientific Research Applications
FG-7142 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anxiogenic effects in animal models, which has led to its use in the study of anxiety disorders. Additionally, FG-7142 has been shown to have anticonvulsant properties, which has led to its use in the study of epilepsy. It has also been studied for its potential use in the treatment of drug addiction and withdrawal.
Mechanism of Action
The exact mechanism of action of FG-7142 is not fully understood. However, it is believed to act as a non-selective antagonist of the benzodiazepine site on the GABA-A receptor. This results in an increase in neuronal excitability, which is thought to underlie its anxiogenic and anticonvulsant effects.
Biochemical and Physiological Effects:
FG-7142 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of norepinephrine and dopamine in the brain, which may underlie its anxiogenic effects. Additionally, it has been shown to decrease the release of GABA in the brain, which may underlie its anticonvulsant effects.
Advantages and Limitations for Lab Experiments
One advantage of using FG-7142 in lab experiments is that it has a well-established mechanism of action and has been extensively studied in animal models. However, one limitation is that it has a relatively short half-life, which may make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on FG-7142. One area of interest is the potential use of FG-7142 in the treatment of anxiety disorders. Additionally, there is interest in studying the long-term effects of FG-7142 on the brain and behavior. Finally, there is interest in developing new compounds that are structurally similar to FG-7142 but have improved pharmacological properties.
Synthesis Methods
The synthesis of FG-7142 involves the reaction of 2-amino-3-cyano-4(3H)-quinazolinone with furfuryl alcohol and formaldehyde in the presence of a catalyst. This reaction results in the formation of FG-7142, which is a yellow crystalline powder.
properties
IUPAC Name |
3-(furan-2-yl)-1-(furan-2-ylmethoxy)-4-oxidoquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c20-17-16(15-8-4-10-23-15)18(21)13-6-1-2-7-14(13)19(17)24-11-12-5-3-9-22-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYLOVGNPYBYFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)C(=[N+]2[O-])C3=CC=CO3)OCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5138016.png)
![2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5138027.png)
![spiro[cyclopropane-1,9'-fluorene]-2-carboxamide](/img/structure/B5138029.png)
![1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B5138038.png)

![5-{[(3,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5138054.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5138068.png)
![2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide](/img/structure/B5138074.png)
![3-(3,4-dichlorophenyl)-5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5138081.png)


![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-5-methoxy-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine](/img/structure/B5138116.png)
